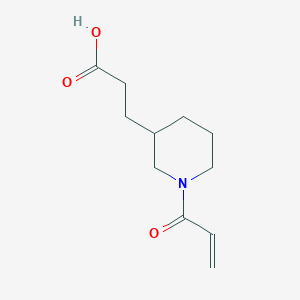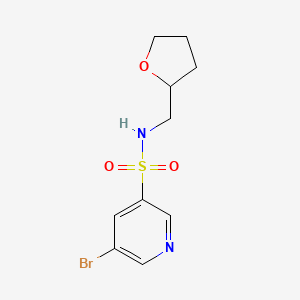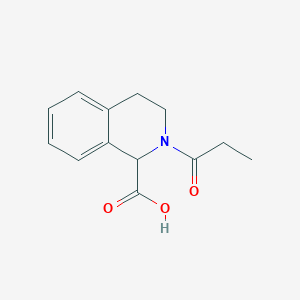
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide, also known as CPP, is a compound that has been widely studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. In
科学的研究の応用
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been used in numerous scientific research studies to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has also been used to study the effects of NMDA receptor antagonists on learning and memory in animal models.
作用機序
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, the NMDA receptor is blocked, and the downstream signaling pathways that are normally activated by the receptor are inhibited.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been shown to have various biochemical and physiological effects. For example, 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can lead to a decrease in neuronal excitability. 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has also been shown to reduce the activation of various signaling pathways that are involved in inflammation and cell death.
実験室実験の利点と制限
One of the main advantages of using 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide is that it has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vitro and in vivo experiments.
将来の方向性
There are numerous future directions for the use of 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in scientific research. One area of interest is the role of the NMDA receptor in the development and progression of various psychiatric disorders, such as depression and schizophrenia. Additionally, there is growing interest in the use of NMDA receptor antagonists, such as 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide, as potential treatments for neurodegenerative diseases. Finally, there is ongoing research into the development of new and more potent NMDA receptor antagonists that may have improved pharmacokinetic properties and fewer side effects than currently available compounds.
合成法
The synthesis of 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide involves the reaction of 6-chloropyrazine-2-carboxylic acid with N-methylpiperidine-2-carboxylic acid chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in its pure form.
特性
IUPAC Name |
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-13-11(17)8-4-2-3-5-16(8)10-7-14-6-9(12)15-10/h6-8H,2-5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDGUILAVJVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)


![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)

![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)





